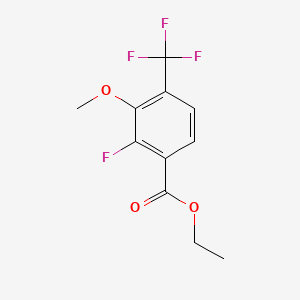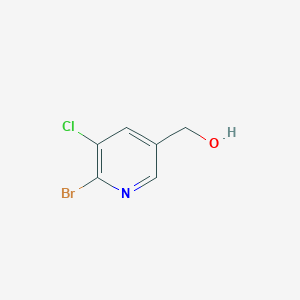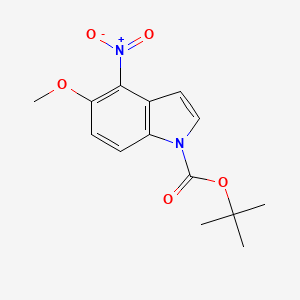
tert-butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a tert-butyl ester group, a methoxy group, and a nitro group attached to the indole ring
Preparation Methods
The synthesis of tert-butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the indole ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Methoxylation: Introduction of the methoxy group using a methoxylating agent like dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: Formation of the tert-butyl ester group through the reaction of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The indole ring can be oxidized to form various oxidation products using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like methanol, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and tert-butyl ester groups can influence the compound’s solubility, stability, and bioavailability.
Comparison with Similar Compounds
tert-Butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate: Similar structure but with a formyl group instead of a nitro group.
tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate: Similar structure but with an iodine atom instead of a nitro group.
tert-Butyl 1-indolecarboxylate: Lacks the methoxy and nitro groups, making it less functionalized.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O5 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
tert-butyl 5-methoxy-4-nitroindole-1-carboxylate |
InChI |
InChI=1S/C14H16N2O5/c1-14(2,3)21-13(17)15-8-7-9-10(15)5-6-11(20-4)12(9)16(18)19/h5-8H,1-4H3 |
InChI Key |
FBJIZOJHZYIXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


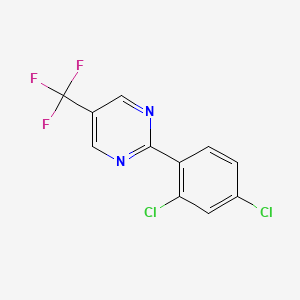
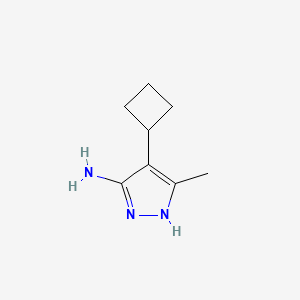
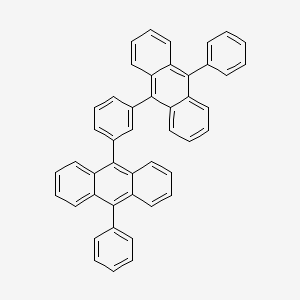

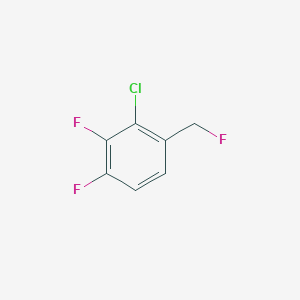
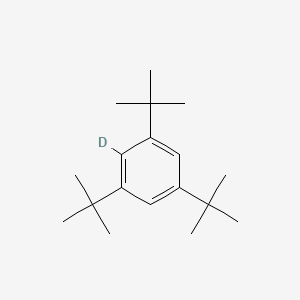

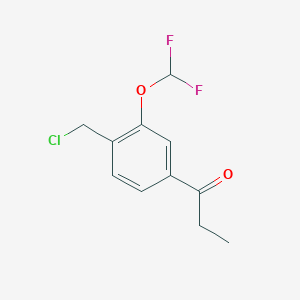
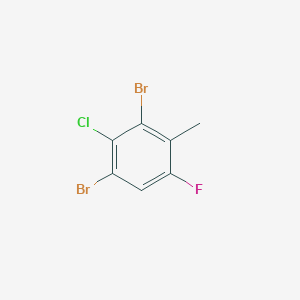

![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
![Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate](/img/structure/B14035475.png)
